5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
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Overview
Description
4-{[5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a phenyl methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methanol in the presence of an acid catalyst to form 4,7-dimethoxy-1,3-benzodioxole.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled using a suitable linker, such as a methyl group, under basic conditions.
Etherification: The final step involves the etherification of the phenyl group with methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology
In biological research, it has been studied for its potential anti-inflammatory and anticancer properties .
Medicine
The compound’s derivatives are being explored for their potential use as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer .
Industry
In the industrial sector, the compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the oxadiazole ring and phenyl methyl ether group.
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine: Contains the benzodioxole moiety but has an amine group instead of the oxadiazole ring.
Uniqueness
The presence of both the oxadiazole ring and the phenyl methyl ether group in 4-{[5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER makes it unique compared to similar compounds
Properties
Molecular Formula |
C19H18N2O6 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H18N2O6/c1-22-12-6-4-11(5-7-12)8-15-20-19(27-21-15)13-9-14(23-2)17-18(16(13)24-3)26-10-25-17/h4-7,9H,8,10H2,1-3H3 |
InChI Key |
ZUDXYESPCZAZDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
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